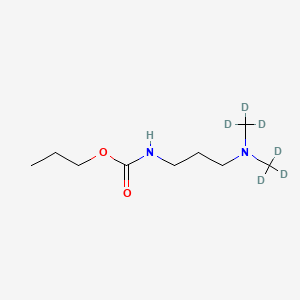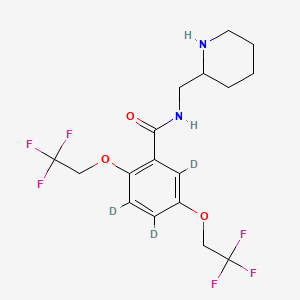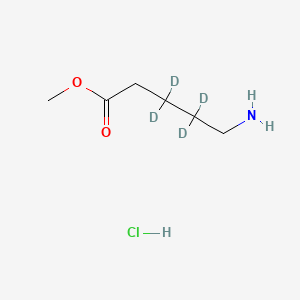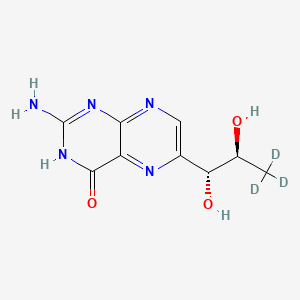![molecular formula C17H13N3O B565152 9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 CAS No. 1215766-49-6](/img/new.no-structure.jpg)
9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 is a deuterated derivative of a pyridoindole compound. Pyridoindoles are a class of heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their unique structural properties. The deuterated form, indicated by the “d4” suffix, means that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification can influence the compound’s pharmacokinetic properties, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by the introduction of the hydroxyaminophenyl group. The deuteration process can be achieved through the use of deuterated reagents or by performing the reactions in deuterated solvents.
Indole Core Synthesis: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of Hydroxyaminophenyl Group: This step can be achieved through electrophilic aromatic substitution reactions, where the indole core reacts with a hydroxyaminophenyl halide in the presence of a base.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium. This can be done using deuterated reagents such as deuterated acids or bases, or by performing the reactions in deuterated solvents like deuterated chloroform or methanol.
Industrial Production Methods
Industrial production of 9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 would follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of high-purity deuterated reagents and solvents is crucial to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyamino group is oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxyamino group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide or potassium carbonate) are used for substitution reactions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted indole derivatives depending on the reagents used.
科学研究应用
9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs that have improved metabolic stability and reduced side effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds with biological molecules, influencing their function. The indole core can interact with various enzymes and receptors, modulating their activity. The deuteration can affect the compound’s metabolic stability, leading to prolonged activity in biological systems.
相似化合物的比较
Similar Compounds
9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole: The non-deuterated form of the compound.
9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole: Lacks the hydroxy group.
9-(4’-Methoxyaminophenyl)-9H-pyrido[3,4-b]indole: Contains a methoxy group instead of a hydroxy group.
Uniqueness
The deuterated form, 9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4, is unique due to its enhanced metabolic stability and potential for reduced side effects compared to its non-deuterated counterpart. The presence of deuterium atoms can slow down the rate of metabolic degradation, making it a valuable compound in drug development and other scientific research applications.
属性
CAS 编号 |
1215766-49-6 |
|---|---|
分子式 |
C17H13N3O |
分子量 |
279.335 |
IUPAC 名称 |
N-(2,3,5,6-tetradeuterio-4-pyrido[3,4-b]indol-9-ylphenyl)hydroxylamine |
InChI |
InChI=1S/C17H13N3O/c21-19-12-5-7-13(8-6-12)20-16-4-2-1-3-14(16)15-9-10-18-11-17(15)20/h1-11,19,21H/i5D,6D,7D,8D |
InChI 键 |
LECLBYWFRKFHIQ-KDWZCNHSSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)NO)C=NC=C3 |
同义词 |
Hydroxyaminophenylnorharman-d4; N-Hydroxy-4-(9H-pyrido[3,4-b]indol-9-yl)_x000B_benzenamine-d4; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-amino-6-[(1S,2S)-1,2,3-trihydroxy(1,2,3-13C3)propyl]-3H-pteridin-4-one](/img/structure/B565078.png)
![3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid](/img/structure/B565080.png)





